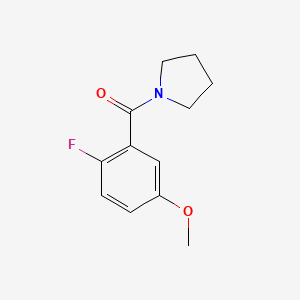

(2-Fluoro-5-methoxyphenyl)(pyrrolidin-1-yl)methanone

Description

(2-Fluoro-5-methoxyphenyl)(pyrrolidin-1-yl)methanone is a methanone derivative featuring a pyrrolidine ring linked to a substituted phenyl group. The phenyl moiety contains a fluorine atom at the 2-position and a methoxy group at the 5-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for investigation in medicinal chemistry. The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group may influence binding interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

(2-fluoro-5-methoxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c1-16-9-4-5-11(13)10(8-9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSXBPBTZQURTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2-Fluoro-5-methoxyphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-fluoro-5-methoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group undergoes nucleophilic attacks due to its electrophilic nature. Common reactions include:

| Reagent | Product | Conditions |

|---|---|---|

| Grignard reagents | Tertiary alcohols | Anhydrous THF/ether, 0°C to RT |

| Organolithium compounds | Secondary alcohols | Low-temperature conditions (-78°C) |

| Hydride donors (e.g., NaBH<sub>4</sub>, LiAlH<sub>4</sub>) | Secondary alcohols | Reflux in dry ether or THF |

These reactions are foundational for synthesizing alcohol derivatives, which are intermediates in pharmaceutical synthesis .

Electrophilic Aromatic Substitution (EAS)

The aromatic ring’s reactivity is influenced by electron-withdrawing (-F) and electron-donating (-OCH<sub>3</sub>) groups:

-

Fluorine directs electrophiles to the meta position.

-

Methoxy group activates the ring, favoring substitution at the para and ortho positions relative to itself.

Example reaction :

Nitration

-

Reagents: HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>

-

Products: Nitro derivatives at meta to fluorine and ortho/para to methoxy .

Carbonyl Reduction

The ketone group can be reduced to a methylene group:

-

Wolff-Kishner Reduction :

-

Conditions: NH<sub>2</sub>NH<sub>2</sub>, NaOH, ethylene glycol, 170°C

-

Product: (2-Fluoro-5-methoxyphenyl)pyrrolidine

-

Aromatic Ring Hydrogenation

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the benzene ring to form a cyclohexane derivative, retaining the pyrrolidine-methanone moiety .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Application |

|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, base | Biaryl synthesis for drug candidates |

| Buchwald-Hartwig | Amines, Pd(OAc)<sub>2</sub>, Xantphos | Introduction of amine substituents |

These reactions enable modular derivatization for structure-activity relationship studies .

Oxidation Pathways

Controlled oxidation of the pyrrolidine ring is feasible:

-

Oxidizing Agents : m-CPBA or RuO<sub>4</sub>

-

Product : Pyrrolidine N-oxide, which enhances solubility and metabolic stability .

Substituent Effects on Reactivity

The 2-fluoro and 5-methoxy groups synergistically modulate reactivity:

-

Fluorine increases ring electron deficiency, accelerating nucleophilic aromatic substitution (NAS) at meta positions.

-

Methoxy group’s steric bulk limits certain electrophilic attacks but improves regioselectivity in EAS .

Key Research Findings

-

Fluorinated derivatives exhibit enhanced metabolic stability compared to non-fluorinated analogs, as shown in microsomal studies .

-

The pyrrolidine ring’s conformation influences steric accessibility during cross-coupling reactions .

This compound’s versatile reactivity profile makes it a valuable scaffold in medicinal chemistry, particularly for antimicrobial and anticancer agent development.

Scientific Research Applications

Medicinal Chemistry

(2-Fluoro-5-methoxyphenyl)(pyrrolidin-1-yl)methanone is being investigated for its potential as a lead compound in drug discovery. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for the development of new pharmaceuticals aimed at treating infectious diseases and cancer.

Key Areas of Investigation:

- Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial properties. For example, derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0039 | S. aureus, E. coli |

| Compound B | 0.025 | S. aureus |

| Compound C | 0.010 | E. coli |

- Antiproliferative Activity: This compound may demonstrate antiproliferative effects against various human tumor cell lines, with similar compounds exhibiting GI50 values in the nanomolar range .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can enhance the properties of resultant compounds.

Synthesis Methods:

- Direct Synthesis: The reaction of 2-fluoro-5-methoxybenzoyl chloride with pyrrolidine under controlled conditions.

- Optimization for Industrial Production: Continuous flow reactors can be employed to improve yields and purity by optimizing reaction parameters such as temperature and pressure .

Research using computational tools like PASS (Prediction of Activity Spectra for Substances) has predicted various biological activities for this compound, suggesting interactions with multiple targets involved in microbial resistance and cancer cell proliferation .

Antibacterial Activity Study

A recent study evaluated several pyrrolidine derivatives, including this compound, revealing a correlation between halogen substituents and increased antimicrobial activity .

Antiproliferative Screening

Research screened compounds for their ability to inhibit cancer cell proliferation, indicating promising results for derivatives similar to this compound, warranting further exploration into their mechanisms of action .

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methoxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s biological and chemical properties can be contextualized by comparing it to structurally analogous derivatives:

Impact of Substituent Modifications

- Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity improve metabolic stability compared to chlorine, which may increase steric hindrance .

- Methoxy vs.

- Pyrrolidine vs.

Stability and Reactivity

The target compound’s stability is superior to analogs with hydroxyl groups (e.g., (4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanol) due to the absence of a labile hydroxyl moiety, which reduces oxidative degradation risks . Its reactivity in nucleophilic acyl substitution reactions is modulated by the electron-donating methoxy group, contrasting with electron-withdrawing substituents in chlorothiophene derivatives .

Biological Activity

(2-Fluoro-5-methoxyphenyl)(pyrrolidin-1-yl)methanone, with the CAS number 2220186-20-7, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer effects, as well as its applications in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical formula is , featuring a fluorinated aromatic ring and a pyrrolidine moiety. The presence of the fluorine atom enhances lipophilicity, which can influence the compound's pharmacokinetics and its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.004 mg/mL |

| Escherichia coli | 0.006 mg/mL |

| Candida albicans | 0.020 mg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antiviral Activity

The compound has also been studied for its antiviral properties. Preliminary findings indicate potential efficacy against viruses by disrupting viral replication processes. For instance, similar compounds have shown activity against Hepatitis C virus (HCV) through inhibition of NS5B polymerase . Further research is needed to establish the specific mechanisms of action for this compound.

Anticancer Properties

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Early studies suggest that it may induce apoptosis in cancer cells, although detailed mechanisms remain to be elucidated .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. For example, modifications to the pyrrolidine ring have been shown to enhance biological activity:

- Modification A : Increased potency against bacterial strains.

- Modification B : Improved selectivity towards cancer cells.

- Modification C : Enhanced stability in biological systems.

These findings highlight the importance of structural variations in optimizing the biological activity of this compound .

Applications in Medicinal Chemistry

The compound serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals. Its potential therapeutic applications include treatment for neurological disorders and inflammatory conditions due to its diverse biological activities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Fluoro-5-methoxyphenyl)(pyrrolidin-1-yl)methanone, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution or coupling reactions. For example, reacting 2-fluoro-5-methoxybenzoic acid derivatives with pyrrolidine under activation by coupling reagents like EDCI/HOBt in anhydrous solvents (e.g., DCM or THF) at 0–25°C . Reaction optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield. Monitoring via TLC or HPLC ensures completion, followed by purification via column chromatography or recrystallization .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., fluorine and methoxy groups) and confirm pyrrolidine ring integrity .

- X-ray crystallography : Single-crystal diffraction resolves 3D structure, with refinement using programs like SHELXL to address disorder or thermal motion . For example, SHELX’s robust algorithms handle high-resolution data and twinning, common in fluorinated aromatic systems .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. How do solvent polarity and pH influence the compound’s stability during biological assays?

- Methodological Answer : Stability is assessed via accelerated degradation studies. In aqueous buffers (pH 4–9), hydrolysis of the ketone group is monitored using UV-Vis spectroscopy or LC-MS. Non-polar solvents (e.g., DMSO) enhance shelf life, while polar protic solvents (e.g., methanol) may accelerate degradation. Buffering agents (e.g., phosphate) are used to maintain pH during cell-based assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and MD simulations (AMBER, GROMACS) model interactions with targets like enzymes or receptors. The fluorine atom’s electronegativity and methoxy group’s steric effects are parameterized in force fields. QSAR studies correlate substituent variations (e.g., fluoro vs. chloro analogs) with activity trends . Free energy perturbation (FEP) calculations refine binding energy predictions .

Q. What strategies resolve contradictions in crystallographic data for fluorinated aromatic systems?

- Methodological Answer : Discrepancies in electron density maps (e.g., disorder in the methoxy group) are addressed using SHELXL’s restraints (DFIX, SIMU) and twin refinement (TWIN/BASF commands). High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements reduce thermal motion artifacts. Validation tools like PLATON check for missed symmetry or hydrogen bonding inconsistencies .

Q. How are catalytic coupling reactions (e.g., C–H arylation) optimized for derivatives of this compound?

- Methodological Answer : Ruthenium(II) catalysts (e.g., [RuCl(p-cymene)]) enable direct C–H arylation at the methoxyphenyl ring. Key parameters include:

- Ligand design : Bidentate ligands enhance regioselectivity.

- Silane/palladium systems : For Suzuki-Miyaura couplings, Pd(OAc)/SPhos in toluene/water (3:1) at 80°C achieves >80% yield .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Q. What mechanistic insights explain the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer : Pre-steady-state kinetics (stopped-flow spectroscopy) and isotope labeling track inhibition mechanisms. For example, time-dependent inhibition of kinases is probed using ATP-competitive assays with [γ-P]ATP. Structural analogs (e.g., replacing pyrrolidine with piperidine) are synthesized to test steric and electronic effects on IC values .

Data Contradiction Analysis

Q. How to reconcile conflicting SAR data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies arise from metabolic instability or off-target effects. Solutions include:

- Metabolite profiling : LC-MS identifies major metabolites (e.g., demethylation of the methoxy group).

- Prodrug design : Masking labile groups (e.g., esterification) improves pharmacokinetics .

- Tissue distribution studies : Radiolabeled compounds (e.g., C-labeled) quantify bioavailability in target organs .

Tables

| Key Physicochemical Properties |

|---|

| Molecular Formula |

| Molecular Weight |

| LogP (Predicted) |

| Hydrogen Bond Acceptors |

| Topological Polar Surface Area |

| Common Analytical Conditions |

|---|

| HPLC Column |

| Mobile Phase |

| Flow Rate |

| Retention Time |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.